Séléniure de sodium

Vue d'ensemble

Description

Sch 29482 est un antibiotique de type pénème appartenant au groupe des β-lactames. Il est chimiquement apparenté à la thiénamycine, un antibiotique carbapénème. Ce composé a montré une activité antibactérienne significative contre une large gamme de bactéries Gram-positives et Gram-négatives, ce qui en fait un candidat prometteur pour le traitement de diverses infections bactériennes .

Applications De Recherche Scientifique

Sch 29482 has been extensively studied for its antibacterial properties. Some of its key applications include:

Chemistry: Used as a model compound for studying the synthesis and reactivity of penem antibiotics.

Biology: Investigated for its effects on various bacterial strains, including those resistant to other antibiotics.

Medicine: Potential use in treating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.

Industry: Employed in the development of new antibacterial agents and formulations .

Mécanisme D'action

Target of Action

Sodium selenide, also known as disodium selenide, is a form of selenium, an essential trace element. Selenium is incorporated into many different selenoproteins which serve various functions throughout the body . It is particularly important as a component of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA. This sequence is recognized by RNA stem-loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocysteine . Sodium selenide reacts with acids to produce toxic hydrogen selenide gas . The compound reacts with electrophiles to produce the selenium compounds .

Biochemical Pathways

Selenium is known to be a dose-dependent essential trace element in diverse organisms. Organisms can convert inorganic forms of selenium from the environment into organic forms, such as selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine, respectively . Sodium selenide is readily oxidized to polyselenides .

Result of Action

Selenium is an essential micronutrient that plays a crucial role in metabolism. It also has antioxidant properties, protecting cell components from oxidative damage due to peroxides produced during cellular metabolism . Sodium selenide reacts with water, easily undergoing hydrolysis to give mixtures of sodium biselenide (NaSeH) and hydroxide .

Action Environment

Selenium’s action can be influenced by environmental factors. For instance, geogenic and anthropogenic activities govern selenium in the environment. Environmental biogeochemical conditions control the bioavailability and the nature of selenium species . Sodium selenide is highly sensitive to water, easily undergoing hydrolysis .

Safety and Hazards

Orientations Futures

Rechargeable room-temperature sodium–sulfur (Na–S) and sodium–selenium (Na–Se) batteries are gaining extensive attention for potential large-scale energy storage applications owing to their low cost and high theoretical energy density . This research broadens the development prospect of transition metal selenides as anodes in SIBs .

Analyse Biochimique

Biochemical Properties

Sodium selenide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine . Sodium selenide can be transformed into selenophosphate by the enzyme SelD . This selenophosphate is then used by other enzymes in the biosynthesis of selenoneine .

Cellular Effects

Sodium selenide has various effects on cells and cellular processes. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism. For example, sodium selenide can decrease ex vivo O2 consumption and transiently inhibit mitochondrial cytochrome C oxidase . It also impacts the expression of selenoproteins in HepG2 human hepatocytes .

Molecular Mechanism

The molecular mechanism of sodium selenide involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, sodium selenide can be transformed into selenophosphate by the enzyme SelD, which is then used by other enzymes for the biosynthesis of selenoneine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium selenide change over time. It has been observed that sodium selenide shows significant metabolic activity, dose-dependently decreasing ex vivo O2 consumption and transiently inhibiting mitochondrial cytochrome C oxidase .

Dosage Effects in Animal Models

The effects of sodium selenide vary with different dosages in animal models. For instance, anesthetized Wistar rats receiving intravenous sodium selenide exhibited significant bradycardia, metabolic acidosis, and hyperlactataemia .

Metabolic Pathways

Sodium selenide is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, sodium selenide is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine .

Méthodes De Préparation

La synthèse de Sch 29482 implique plusieurs étapes, commençant par la préparation de la structure de base du pénème. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pénème : La structure de base est synthétisée par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base afin d'améliorer son activité antibactérienne et sa stabilité.

Purification : Le composé final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance afin d'assurer sa pureté et son efficacité

Analyse Des Réactions Chimiques

Sch 29482 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau pénème.

Substitution : Sch 29482 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres afin de modifier ses propriétés

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec des propriétés antibactériennes modifiées.

Applications de la recherche scientifique

Sch 29482 a été largement étudié pour ses propriétés antibactériennes. Parmi ses principales applications, on peut citer :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et de la réactivité des antibiotiques pénèmes.

Biologie : Investigué pour ses effets sur diverses souches bactériennes, y compris celles résistantes à d'autres antibiotiques.

Médecine : Utilisation potentielle dans le traitement des infections bactériennes, en particulier celles causées par des bactéries Gram-positives et Gram-négatives.

Industrie : Employé dans le développement de nouveaux agents antibactériens et de nouvelles formulations .

Mécanisme d'action

Sch 29482 exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Il cible les protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. En se liant à ces protéines, Sch 29482 perturbe la synthèse de la paroi cellulaire, ce qui conduit à la mort cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Sch 29482 est unique parmi les antibiotiques pénèmes en raison de sa grande stabilité et de son activité à large spectre. Parmi les composés similaires, on peut citer :

Thiénamycine : Un antibiotique carbapénème ayant une structure de base similaire mais des groupes fonctionnels différents.

Céfotaxime : Un antibiotique céphalosporine ayant un spectre d'activité plus large contre les bactéries Gram-négatives.

Moxalactam : Un autre antibiotique β-lactame ayant une activité contre les bactéries Gram-positives et Gram-négatives .

Sch 29482 se distingue par sa stabilité contre les β-lactamases et sa capacité à être absorbé par voie orale, ce qui en fait un agent antibactérien polyvalent et efficace.

Propriétés

| { "Design of the Synthesis Pathway": "Sodium selenide can be synthesized by the reaction of elemental selenium with sodium metal in a suitable solvent under an inert atmosphere.", "Starting Materials": [ "Sodium metal", "Elemental selenium", "Suitable solvent (e.g. tetrahydrofuran)" ], "Reaction": [ "Add sodium metal to a flask under an inert atmosphere", "Add a suitable solvent to the flask to dissolve the sodium metal", "Add elemental selenium to the flask slowly while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted selenium or other impurities", "Evaporate the solvent to obtain solid sodium selenide" ] } | |

Numéro CAS |

1313-85-5 |

Formule moléculaire |

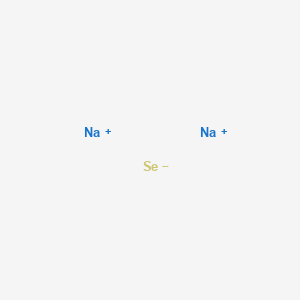

Na2Se |

Poids moléculaire |

124.95 g/mol |

Nom IUPAC |

sodioselanylsodium |

InChI |

InChI=1S/2Na.Se |

Clé InChI |

PNCGYTHKTDMKME-UHFFFAOYSA-N |

SMILES |

[Na+].[Na+].[Se-2] |

SMILES canonique |

[Na][Se][Na] |

| 1313-86-6 1313-85-5 |

|

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Numéros CAS associés |

1313-86-6 (Na2-Se6) |

Synonymes |

sodium selenide sodium selenide (Na2Se2), 75Se-labeled sodium selenide (Na2Se6) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q1: How does sodium selenide exert its toxic effect in biological systems?

A1: Sodium selenide acts as a donor for hydrogen selenide (H2Se), a toxic agent. Research has shown that in yeast cells, hydrogen selenide induces DNA double-strand breaks via an oxygen-dependent reaction, triggering G2/M checkpoint activation and chromosome fragmentation. [] This DNA damage is the primary cause of its toxicity. []

Q2: Does sodium selenide interact with specific biomolecules other than DNA?

A2: While the primary target of sodium selenide toxicity appears to be DNA, it's important to note that hydrogen selenide, released from sodium selenide, readily reacts with thiols. [] This suggests potential interactions with thiol-containing proteins and enzymes, although further research is needed to elucidate the specific consequences of these interactions.

Q3: Does the presence of metal ions influence the toxicity of sodium selenide?

A3: Yes, studies have shown that certain metal ions can neutralize the toxicity of sodium selenide. Metal ions like Ag+, Cd2+, Cu2+, Hg2+, Pb2+ and Zn2+ form insoluble colloids with selenide, effectively sequestering it. [] Other ions like Co2+ and Ni2+ protect cells by forming insoluble metal-selenide complexes and catalyzing hydrogen selenide oxidation. []

Q4: What is the molecular formula and weight of sodium selenide?

A4: The molecular formula of sodium selenide is Na2Se. Its molecular weight is 126.94 g/mol.

Q5: Is there spectroscopic data available for sodium selenide?

A5: While specific spectroscopic data for sodium selenide is not extensively provided in the research papers, its presence and reactions are often confirmed indirectly. For instance, the formation of metal-selenide complexes is often characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). [] Electron spin resonance (ESR) has been used to detect the presence of hydroxyl radicals upon exposure of sodium selenide solution to oxygen. []

Q6: Can sodium selenide be used for the synthesis of nanomaterials?

A7: Yes, sodium selenide is a valuable reagent in nanomaterial synthesis. It has been successfully used in the one-pot synthesis of cobalt selenide nanoparticles, with sodium formaldehyde sulfoxylate acting as both a reducing agent and a surfactant to control particle growth. []

Q7: Does sodium selenide participate in any catalytic reactions?

A8: While sodium selenide itself might not be the catalyst, it plays a crucial role in generating catalytic species. For example, research shows that carboalkoxy sodium selenide, potentially formed from sodium selenide, can act as an intermediate in the selenium-catalyzed synthesis of carbonates from alkoxides, carbon monoxide, and oxygen. []

Q8: Can sodium selenide be used for the synthesis of specific organic compounds?

A9: Yes, sodium selenide is a versatile reagent in organic synthesis. It has been employed in the preparation of various compounds like dialkyl selenides, [] substituted selenophenes, [] divinylic selenides, [] isoselenochromenes, [] and (Z,Z)-3,3′-selanediylbis(2-propenamides). []

Q9: Have computational methods been used to study sodium selenide and its reactions?

A10: While the provided research papers don't extensively discuss computational studies on sodium selenide itself, density functional theory (DFT) calculations were used to investigate the electronic properties of sulfur, selenium, and tellurium analogues of 1,8-anthraquinone-18-crown-5 and their complexes with lead(II) and magnesium(II). [] This highlights the applicability of computational methods in understanding the behavior of selenium-containing compounds.

Q10: How does the structure of selenophene derivatives influence their glutathione peroxidase-like activity?

A11: Studies on (Z,Z)-3,3′-selanediylbis(2-propenamides) revealed that the substituents on the amide group significantly influenced their glutathione peroxidase-like activity. [] Specifically, the presence of two lipophilic cyclohexyl substituents led to significantly higher activity compared to other derivatives. []

Q11: Are there any specific challenges associated with the handling and storage of sodium selenide?

A12: Sodium selenide is known to be sensitive to air and moisture. Therefore, it's typically handled and stored under an inert atmosphere to prevent oxidation and degradation. [, ]

Q12: What safety precautions should be taken when handling sodium selenide?

A12: Given the toxicity of sodium selenide and its potential to release hydrogen selenide gas, it's crucial to handle it with extreme care. Appropriate personal protective equipment, including gloves and respirators, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure.

Q13: How is selenium metabolized in the body, and how does this relate to sodium selenide?

A14: While sodium selenide itself is not a common dietary form of selenium, it provides insights into the metabolism of selenium compounds. Research on various selenium supplements, including sodium selenite and selenopyrane, highlights that selenium metabolism often involves the formation of hydrogen selenide, which is further metabolized into various selenoproteins or excreted. []

Q14: Has sodium selenide been studied in animal models?

A15: Sodium selenide has been used in animal studies, primarily to investigate its toxicity and the impact of metal ions on its toxicity. [, ] It has also been explored as a tool for retrograde tracing of zinc-containing neurons in rats. [, ]

Q15: What were the findings of the animal studies using sodium selenide for retrograde tracing?

A16: Studies utilizing sodium selenide as a retrograde tracer revealed the presence of zinc-rich boutons in the rat visual cortex. [] Specifically, injections of sodium selenide into area Oc1 of the rat brain led to the retrograde labeling of neuronal cell bodies in the contralateral cortex, primarily in layers 2-3 and 6. [] This suggested the existence of zinc-rich and zinc-poor callosal projection systems. []

Q16: Are there any known mechanisms of resistance to the toxic effects of sodium selenide?

A17: While specific resistance mechanisms haven't been extensively studied, research on yeast has identified genes involved in homologous recombination and DNA damage checkpoint pathways that, when deleted, increase sensitivity to sodium selenide. [] This suggests that cellular mechanisms involved in DNA repair play a role in mitigating its toxicity.

Q17: What is the primary mechanism of toxicity associated with sodium selenide?

A18: The primary mechanism of sodium selenide toxicity is attributed to the generation of hydrogen selenide (H2Se), which induces oxidative stress and DNA double-strand breaks in cells. [, ] This DNA damage can ultimately lead to cell death. []

Q18: What are the implications of sodium selenide's oxygen-dependent toxicity?

A19: The oxygen-dependent nature of sodium selenide's toxicity highlights the importance of handling this compound cautiously. [] Exposure to air can increase the risk of H2Se formation and subsequent toxic effects. This also suggests that strategies aimed at reducing oxidative stress might offer some protection against its toxicity.

Q19: Are there alternative compounds to sodium selenide for specific applications?

A19: Yes, depending on the application, alternatives to sodium selenide exist. For instance, in organic synthesis, other selenium-containing reagents like dialkyl diselenides or selenols might be used. Similarly, other metal chalcogenides could be considered for nanomaterial synthesis.

Q20: Are there specific considerations for the disposal of sodium selenide waste?

A20: Given its toxicity, sodium selenide waste should be handled and disposed of following appropriate regulations and guidelines for hazardous materials. It's essential to prevent its release into the environment due to potential ecotoxicological concerns.

Q21: What research tools and resources are essential for studying sodium selenide?

A21: Research involving sodium selenide necessitates access to specialized equipment and facilities, including:

- Glove boxes and inert atmosphere setups: For handling air- and moisture-sensitive compounds. [, ]

- Spectroscopic techniques: Such as UV-Vis, IR, NMR, and potentially X-ray photoelectron spectroscopy (XPS) for characterizing sodium selenide and its reaction products. [, , ]

- Microscopy tools: Like TEM and SEM for analyzing the morphology and size of nanoparticles synthesized using sodium selenide. []

Q22: What are some key historical milestones in the research and applications of sodium selenide?

A27:

- Neuroanatomical tracer: In 1982, sodium selenide was introduced as a tool for tracing zinc-containing neurons. [] This marked a significant development in neuroscience research.

- Toxicity studies: More recently, studies have investigated the mechanisms of sodium selenide toxicity, particularly its impact on DNA integrity. []

Q23: What are some examples of cross-disciplinary applications of sodium selenide research?

A23:

- Neuroscience and Chemistry: The use of sodium selenide as a neuroanatomical tracer highlights the synergy between chemistry and neuroscience, enabling researchers to visualize and study specific neuronal pathways. [, ]

- Materials Science and Chemistry: The application of sodium selenide in the synthesis of nanomaterials like cobalt selenide nanoparticles exemplifies the collaboration between materials scientists and chemists in developing novel materials with tailored properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)